![molecular formula C25H22N4O5S B277216 ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in the progression of cancer, inflammation, and bacterial infections. It may also have neuroprotective effects by preventing the buildup of toxic proteins in the brain.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including reducing the growth and proliferation of cancer cells, reducing inflammation, and inhibiting bacterial growth. It may also improve cognitive function and memory in individuals with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate in lab experiments is its potential as a multi-functional compound with various biological activities. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate include further investigating its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. It may also have potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research is needed to determine its potential side effects and toxicity levels.
Synthesemethoden
The synthesis of ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate involves the reaction of 4-oxoquinazoline-3-acetic acid with ethyl 4-methyl-3-oxo-2-thiophenecarboxylate and phenyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate has been used in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C25H22N4O5S |
---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
ethyl 4-methyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N4O5S/c1-3-34-25(33)20-15(2)21(22(31)27-16-9-5-4-6-10-16)35-23(20)28-19(30)13-29-14-26-18-12-8-7-11-17(18)24(29)32/h4-12,14H,3,13H2,1-2H3,(H,27,31)(H,28,30) |
InChI-Schlüssel |
RKCHLOYRBYXMLO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.